molecular formula C13H12FN B1439928 3-(3-Fluoro-4-methylphenyl)aniline CAS No. 1187386-07-7

3-(3-Fluoro-4-methylphenyl)aniline

Cat. No.: B1439928
CAS No.: 1187386-07-7
M. Wt: 201.24 g/mol
InChI Key: JFIPPNBURNZKRO-UHFFFAOYSA-N
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Description

3-(3-Fluoro-4-methylphenyl)aniline is an organic compound with the molecular formula C13H12FN It is a derivative of aniline, where the aniline ring is substituted with a fluoro group at the 3-position and a methyl group at the 4-position of the phenyl ring

Scientific Research Applications

3-(3-Fluoro-4-methylphenyl)aniline has a wide range of applications in scientific research, including:

    Chemistry: Used as a building block for synthesizing more complex organic molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Used in the production of dyes, pigments, and other specialty chemicals.

Safety and Hazards

Safety data sheets suggest that 3-(3-Fluoro-4-methylphenyl)aniline should be handled with care. It is recommended to avoid contact with skin, eyes, or clothing, avoid ingestion and inhalation, and use only outdoors or in a well-ventilated area .

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method for synthesizing 3-(3-Fluoro-4-methylphenyl)aniline involves the Suzuki-Miyaura coupling reaction. This reaction typically uses a boronic acid or ester and an aryl halide in the presence of a palladium catalyst and a base. The reaction conditions are generally mild and can tolerate a variety of functional groups .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale Suzuki-Miyaura coupling reactions. The process would be optimized for yield and purity, often using continuous flow reactors to enhance efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions

3-(3-Fluoro-4-methylphenyl)aniline can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield fluoro-methylbenzoic acid derivatives, while reduction may yield fluoro-methylbenzylamine derivatives .

Mechanism of Action

The mechanism of action of 3-(3-Fluoro-4-methylphenyl)aniline involves its interaction with specific molecular targets and pathways. The fluoro and methyl groups can influence the compound’s electronic properties, affecting its reactivity and binding affinity to various enzymes and receptors. These interactions can modulate biological processes, leading to potential therapeutic effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-(3-Fluoro-4-methylphenyl)aniline is unique due to the specific positioning of the fluoro and methyl groups, which can significantly impact its chemical reactivity and biological activity. This makes it a valuable compound for various research and industrial applications .

Properties

IUPAC Name

3-(3-fluoro-4-methylphenyl)aniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H12FN/c1-9-5-6-11(8-13(9)14)10-3-2-4-12(15)7-10/h2-8H,15H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JFIPPNBURNZKRO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)C2=CC(=CC=C2)N)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H12FN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60674923
Record name 3'-Fluoro-4'-methyl[1,1'-biphenyl]-3-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60674923
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

201.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1187386-07-7
Record name 3'-Fluoro-4'-methyl[1,1'-biphenyl]-3-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60674923
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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